4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

Beschreibung

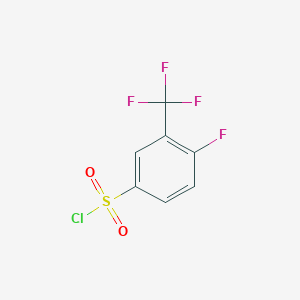

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride (CAS 1682-10-6) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₇H₃ClF₄O₂S and a molecular weight of 262.603 g/mol . Its structure features a sulfonyl chloride (–SO₂Cl) group at position 1, a fluorine atom at position 4, and a trifluoromethyl (–CF₃) group at position 3 on the benzene ring. This compound is highly reactive due to the electron-withdrawing effects of the –CF₃ and fluorine substituents, making it a key intermediate in synthesizing sulfonamides and other bioactive molecules . It is moisture-sensitive and typically stored under inert conditions .

Eigenschaften

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOKQWBPSUHEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372133 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-10-6 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

The synthesis of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.

Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is extensively utilized as a reagent in the synthesis of complex organic molecules. Its sulfonyl chloride group allows for the introduction of sulfonamide functionalities into various substrates, which are prevalent in many pharmaceutical compounds .

Medicinal Chemistry

This compound serves as an intermediate in the development of drugs with potential anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group enhances lipophilicity, improving the bioavailability and efficacy of drug candidates.

Biological Studies

In biological research, this sulfonyl chloride is employed to develop enzyme inhibitors and probes for studying biological pathways. It can interact with nucleophilic sites on proteins, leading to modifications that affect protein function and cellular signaling pathways .

Agrochemicals

The compound is also relevant in the synthesis of agrochemicals, where it can be used to create herbicides and pesticides that exhibit improved efficacy due to the presence of the trifluoromethyl group .

Materials Science

In materials science, it is used to produce specialty chemicals and polymers with unique properties, such as enhanced thermal stability and chemical resistance .

Case Study 1: Synthesis of Sulfonamide Drugs

Research has demonstrated that derivatives of this compound can be synthesized into novel sulfonamide-containing drug candidates. These compounds showed promising activity against various bacterial strains, indicating their potential application in treating infections.

Case Study 2: Antimicrobial Properties

Recent studies highlighted the antimicrobial activity of compounds derived from benzenesulfonyl chlorides. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against Enterococcus species, suggesting their utility in developing new antimicrobial agents .

Safety Considerations

Due to its corrosive nature, proper safety protocols must be followed when handling this compound. It is classified as a hazardous material that can cause severe skin burns and eye damage upon contact. Appropriate personal protective equipment (PPE) should be used to mitigate risks associated with exposure .

Wirkmechanismus

The mechanism of action of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride involves its ability to act as an electrophile in various chemical reactions . The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives . This reactivity is attributed to the electron-withdrawing effects of the fluorine and trifluoromethyl groups, which enhance the electrophilicity of the sulfonyl chloride group .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by the position and nature of substituents. Below is a comparison with closely related derivatives:

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride

- Structure : –CF₃ at position 3, –F at position 3.

- Reactivity : The combined electron-withdrawing effects of –CF₃ and –F enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) .

- Applications : Used in drug discovery for Bcl-2/Bcl-xL inhibitors (e.g., compound 38 in ) and antischistosomal agents .

4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride (CAS 32333-53-2)

- Structure : –CF₃ at position 3, –Cl at position 4.

- Reactivity : Chlorine, being less electronegative than fluorine, results in slightly lower electrophilicity compared to the fluoro analog.

- Applications : Used in pesticide residue analysis and specialty chemical synthesis .

4-(Trifluoromethyl)benzenesulfonyl Chloride (CAS 2991-42-6)

- Reactivity : The –CF₃ group at position 4 provides moderate electron withdrawal, leading to intermediate reactivity.

- Applications : Common in polymer chemistry and electrochemical applications .

3-(Trifluoromethyl)benzenesulfonyl Chloride (CAS 63647-64-3)

Physical and Chemical Properties

Notes:

Commercial Availability and Pricing

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, including antimicrobial properties and receptor modulation.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a sulfonyl chloride functional group, which contribute to its reactivity and potential biological effects. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.

Antimicrobial Activity

Research indicates that benzenesulfonyl derivatives, including those with trifluoromethyl substitutions, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds range from 0.39 to 6.25 mg/L, demonstrating their potential as antibacterial agents .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | S. aureus (MSSA) | 0.39 |

| S. aureus (MRSA) | 0.78 | |

| E. faecalis | 6.25 |

Receptor Modulation

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor. Compounds featuring trifluoromethyl groups have been shown to act as antagonists or partial agonists at these receptors, which are implicated in various central nervous system disorders such as anxiety and depression . The introduction of fluorine atoms often enhances binding affinity and selectivity, leading to improved therapeutic profiles.

Case Study: 5-HT6 Receptor Interaction

In a study examining the effects of fluorinated compounds on the 5-HT6 receptor, it was found that the incorporation of a trifluoromethyl group significantly increased the potency of receptor antagonism compared to non-fluorinated analogs. This highlights the role of fluorination in enhancing biological activity .

Toxicological Profile

Despite its promising biological activity, this compound exhibits toxicity concerns. It is classified as corrosive to metals and can cause severe skin burns and eye damage upon contact . Therefore, handling precautions are essential in laboratory settings.

Q & A

Basic Questions

Q. What are the critical safety considerations for handling 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in laboratory settings?

- Methodological Answer : Due to its high reactivity and corrosive nature, use personal protective equipment (PPE) including nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation. Store under inert gas (e.g., argon) at room temperature, away from moisture, as hydrolysis releases toxic gases (e.g., HCl and SO₂). Refer to GHS hazard codes H314 (skin/eye damage) and H290 (metal corrosion) for handling protocols .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A two-step strategy involves (1) sulfonation of 4-fluoro-3-(trifluoromethyl)benzene using chlorosulfonic acid to form the sulfonic acid intermediate, followed by (2) treatment with PCl₅ or thionyl chloride to yield the sulfonyl chloride. Alternative methods include coupling reactions with activated intermediates (e.g., nitro or amine derivatives) under anhydrous conditions .

Q. How is the purity and structural integrity of this compound validated in research settings?

- Methodological Answer : Analytical techniques include:

- GC-MS : To confirm molecular weight (226.55 g/mol) and detect volatile impurities.

- ¹⁹F NMR : To verify trifluoromethyl (-CF₃) and fluorine substituent environments (δ ~ -60 ppm for -CF₃, δ ~ -110 ppm for aromatic F).

- Argentometric titration : For quantifying active chloride content (≥98% purity) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoromethyl group influence regioselectivity in sulfonylation reactions?

- Methodological Answer : The -CF₃ group deactivates the benzene ring, directing electrophilic substitution to the para position relative to the fluorine atom. Computational studies (e.g., DFT) can model charge distribution to predict reactivity. Experimentally, coupling with amines (e.g., in peptide synthesis) shows preferential sulfonylation at nucleophilic sites (e.g., primary amines over alcohols) due to enhanced electrophilicity of the sulfonyl chloride .

Q. What are the stability challenges of this compound under aqueous vs. anhydrous reaction conditions?

- Methodological Answer : Hydrolysis kinetics vary significantly:

- In anhydrous solvents (e.g., THF, DCM), the compound is stable for >24 hours at 25°C.

- Trace water accelerates decomposition (t₁/₂ <1 hour at 25°C), forming benzenesulfonic acid derivatives. For moisture-sensitive reactions, pre-drying solvents over molecular sieves and using scavengers (e.g., activated 4Å MS) are critical .

Q. How can contradictory data on reaction yields be resolved when using this compound in multi-step syntheses?

- Methodological Answer : Yield discrepancies often arise from:

- Byproduct formation : Hydrolysis intermediates (e.g., sulfonic acids) may compete in coupling reactions. Monitor reaction progress via TLC or in-situ IR.

- Steric effects : Bulky substrates reduce accessibility to the sulfonyl chloride group. Optimize stoichiometry (1.2–1.5 equivalents) and reaction time (12–24 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.